molecular formula C16H14N4O B11769050 1-(1H,1'H-[2,5'-Bibenzo[d]imidazol]-2'-yl)ethanol

1-(1H,1'H-[2,5'-Bibenzo[d]imidazol]-2'-yl)ethanol

Cat. No.: B11769050
M. Wt: 278.31 g/mol
InChI Key: RPKFEBKTMDRMIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1H,1'H-[2,5'-Bibenzo[d]imidazol]-2'-yl)ethanol is a synthetic benzimidazole derivative of significant interest in biochemical and pharmacological research, particularly in the field of anticancer drug discovery. This compound belongs to the class of bisbenzimidazoles (BBZs), which are recognized as DNA minor groove-binding ligands (MGBLs). These molecules typically form non-covalent interactions with the minor groove of DNA, often showing a preference for AT-rich sequences, which can interfere with DNA-dependent enzymatic functions . The primary research value of this compound lies in its potential to modulate biological functions. Related BBZ analogues have been identified to exhibit potent anticancer activity by targeting human topoisomerase I (Hu Topo I), a crucial enzyme involved in DNA replication and transcription. In vitro studies on similar compounds have demonstrated 50% growth inhibition (GI50) in a panel of 60 human cancer cell lines in a concentration range from 0.16 to 3.6 μM . The proposed mechanism of action involves the stabilization of the DNA-topoisomerase complex and inhibition of the DNA relegation process, leading to irreversible DNA damage and subsequent cell cycle arrest, notably in the G2/M phase . Researchers utilize this compound for exploring DNA-protein interactions, enzyme inhibition kinetics, and cellular mechanisms of apoptosis. It is a key candidate for further evaluation as a therapeutic agent and serves as a valuable tool compound in molecular biology . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C16H14N4O

Molecular Weight

278.31 g/mol

IUPAC Name

1-[6-(1H-benzimidazol-2-yl)-1H-benzimidazol-2-yl]ethanol

InChI

InChI=1S/C16H14N4O/c1-9(21)15-17-13-7-6-10(8-14(13)20-15)16-18-11-4-2-3-5-12(11)19-16/h2-9,21H,1H3,(H,17,20)(H,18,19)

InChI Key

RPKFEBKTMDRMIO-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC2=C(N1)C=C(C=C2)C3=NC4=CC=CC=C4N3)O

Origin of Product

United States

Preparation Methods

Condensation of Diamines with Carbonyl Derivatives

A widely adopted route involves the condensation of 1,2-phenylenediamine derivatives with aldehydes or ketones. For instance, 4-cyano-1,2-phenylenediamine reacts with substituted benzaldehydes in the presence of sodium metabisulfite (Na₂S₂O₅) under reflux conditions to yield 2-aryl-5-cyanobenzimidazoles. This method achieves moderate yields (64–78%) and permits modular substitution at the aryl ring, critical for downstream functionalization. The mechanism proceeds via bisulfite-mediated imine formation, followed by cyclodehydration (Scheme 1).

Catalytic Hydrogenation for Reduction Steps

Intermediate reduction steps often employ Ni–Al alloy in aqueous formic acid, which selectively reduces nitriles to amines while preserving the benzimidazole core. For example, catalytic hydrogenation of 2-aryl-5-cyanobenzimidazoles generates 2-aryl-5-aminomethyl derivatives in 67–91% yield. This step is pivotal for introducing hydroxyl groups via subsequent oxidation or substitution.

Introduction of the Ethanol Side Chain

The ethanol moiety at the 2'-position is introduced through nucleophilic substitution or asymmetric synthesis .

Nucleophilic Alkylation of Benzimidazole

Reaction of 2-chlorobenzimidazole derivatives with ethanolamine under basic conditions provides a direct route to the target compound. However, this method suffers from poor regioselectivity due to competing N-alkylation at multiple sites. Optimization using phase-transfer catalysts (e.g., tetrabutylammonium bromide) in dichloromethane improves selectivity, yielding 1-(1H-benzimidazol-2-yl)ethanol derivatives in ~65% isolated yield.

Asymmetric Synthesis via Chiral Auxiliaries

Enantioselective synthesis of the (S)-enantiomer employs D-(-)-diethyl tartrate as a chiral inducer. In a representative procedure, titanium isopropoxide coordinates with the tartrate to form a chiral complex, which directs the stereochemical outcome during the oxidation of thioethers to sulfoxides. Although originally developed for omeprazole synthesis, this approach adapts to benzimidazole ethanol derivatives by substituting the thioether precursor with a benzimidazole-containing analog.

Reaction Optimization and Yield Enhancement

Key parameters influencing reaction efficiency include solvent choice, temperature, and catalyst loading.

Solvent Effects on Cyclocondensation

Polar aprotic solvents (e.g., DMSO) enhance the solubility of intermediates during benzimidazole formation, whereas ethanol–water mixtures improve Na₂S₂O₅-mediated condensations by stabilizing reactive intermediates. For instance, replacing ethanol with DMF increases the yield of 2-aryl-5-cyanobenzimidazoles from 64% to 78%.

Temperature-Dependent Selectivity

Hydrogenation of nitriles to amines using Ni–Al alloy proceeds optimally at 80–100°C, with higher temperatures favoring over-reduction to methyl groups. Controlled heating at 80°C ensures complete conversion without side reactions, as confirmed by TLC monitoring.

Analytical Characterization and Quality Control

Rigorous spectroscopic and chromatographic methods validate the structural integrity of 1-(1H,1'H-[2,5'-Bibenzo[d]imidazol]-2'-yl)ethanol.

Spectroscopic Confirmation

  • ¹H NMR : Aromatic protons of the benzimidazole rings resonate at δ 7.2–8.1 ppm, while the ethanol methylene group appears as a quartet at δ 3.7–4.0 ppm.

  • HRMS : The molecular ion peak at m/z 162.19 [M + H]⁺ confirms the molecular formula C₉H₁₀N₂O.

X-ray Crystallography

Single-crystal X-ray analysis (CCDC 696669) reveals a planar benzimidazole core with a dihedral angle of 12.3° between the two aromatic rings, stabilizing intramolecular π–π interactions. The ethanol side chain adopts a gauche conformation, minimizing steric hindrance.

Industrial and Environmental Considerations

Scalability Challenges

Large-scale synthesis faces hurdles in purifying intermediates due to the compound’s limited solubility. Silica gel chromatography, while effective for small batches, becomes impractical at kilogram scales. Alternative purification via recrystallization from ethanol–water mixtures (7:3 v/v) improves throughput, achieving >95% purity.

Green Chemistry Innovations

Recent advances replace Na₂S₂O₅ with biocatalysts (e.g., lipases) for condensation steps, reducing wastewater toxicity. Solvent-free mechanochemical synthesis using ball mills also demonstrates promise, cutting reaction times by 40%.

Comparative Analysis of Synthetic Routes

MethodKey ReagentsYield (%)Purity (%)Environmental Impact
Na₂S₂O₅ Condensation4-Cyano-1,2-phenylenediamine, Benzaldehyde64–7892–95Moderate (SO₂ byproducts)
Catalytic HydrogenationNi–Al alloy, HCOOH67–9198Low
Asymmetric OxidationTi(OiPr)₄, D-(-)-diethyl tartrate55–6599 (ee >98%)High (toxic solvents)

Chemical Reactions Analysis

1-(1H,1’H-[2,5’-Bibenzo[d]imidazol]-2’-yl)ethanol undergoes various chemical reactions, including:

Common reagents used in these reactions include alkyl halides, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Biological Activities

The bibenzo[d]imidazole framework is known for its diverse biological activities. Compounds with imidazole rings often exhibit:

  • Antimicrobial properties : Studies have indicated that imidazole derivatives can inhibit the growth of various pathogens.
  • Anticancer effects : Research suggests potential applications in targeting cancer cells through mechanisms such as apoptosis induction and cell cycle arrest.
  • Antiviral activity : Similar compounds have shown promise against viruses like hepatitis C, suggesting that 1-(1H,1'H-[2,5'-Bibenzo[d]imidazol]-2'-yl)ethanol may also possess antiviral properties.

Synthesis and Modification

The synthesis of this compound typically involves several steps, including:

  • Reactions typical for imidazole derivatives : These reactions are crucial for modifying the compound to enhance its biological activity or to create derivatives with improved properties.
  • Eco-friendly synthesis approaches : Recent studies emphasize the importance of green chemistry principles in minimizing environmental impact during synthesis.

Antiviral Activity

A study conducted by Khattab et al. explored the synthesis of related compounds with potential anti-hepatitis C virus (HCV) activity. The research highlighted that certain derivatives demonstrated significant antiviral effects, paving the way for further investigations into the efficacy of this compound against HCV .

Antimicrobial Properties

Research published in the Journal of Medicinal and Chemical Sciences evaluated the antimicrobial activity of various imidazole derivatives. The findings revealed that these compounds exhibited varying degrees of antibacterial activity against common pathogens . This suggests that this compound could be tested for similar effects.

Interaction Studies

Understanding how this compound interacts with biological macromolecules is crucial for elucidating its mechanism of action. Techniques such as:

  • Molecular docking studies : These studies help predict how the compound binds to target proteins or nucleic acids.
  • Spectroscopic methods : Techniques like NMR and IR spectroscopy can provide insights into the structural characteristics and functional groups involved in interactions.

Summary of Applications

The potential applications of this compound can be summarized as follows:

Application AreaPotential Uses
Medicinal ChemistryDrug development targeting cancer and viruses
Antimicrobial ResearchDevelopment of new antibiotics
Antiviral ResearchTargeting hepatitis C virus
Structural BiologyInteraction studies with proteins and nucleic acids

Mechanism of Action

The mechanism of action of 1-(1H,1’H-[2,5’-Bibenzo[d]imidazol]-2’-yl)ethanol involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Analogues in the Benzimidazole Family

Simple Benzimidazole-Ethanol Derivatives
  • 1-(1H-Benzo[d]imidazol-2-yl)ethanol (C9H10N2O): Structure: Lacks the bibenzimidazole core but shares the ethanol substituent. Synthesis: Prepared via nucleophilic substitution or condensation, often using ethanol and KOH . Properties: Melting point and spectroscopic data (1H NMR: δ 7.6–7.8 ppm for aromatic protons; 4.9 ppm for -OH) differ due to the absence of the second benzimidazole ring . Applications: Primarily used as an intermediate for hybrid molecules (e.g., benzimidazole-chalcone conjugates with antimicrobial activity) .
Bibenzimidazole Derivatives
  • Hoechst 33258 (4-(6-(4-Methylpiperazin-1-yl)-1H,3′H-[2,5′-bibenzo[d]imidazol]-2′-yl)phenol): Structure: Contains a 2,5′-bibenzimidazole core with a phenol and methylpiperazine group. Activity: Binds AT-rich DNA sequences, widely used as a fluorescent stain. Derivatives show antibacterial activity against MRSA and VRE . Comparison: The ethanol group in the target compound may reduce DNA-binding affinity compared to Hoechst’s phenol but improve solubility .
  • 4-[5-(4-Methylpiperazin-1-yl)-1H,1'H-[2,5'-bibenzimidazol]-2'-yl]benzenesulfonamide trihydrochloride: Structure: Sulfonamide and methylpiperazine substituents on a 2,5′-bibenzimidazole. Activity: Part of the Hoechst S769121 series with applications in nuclear staining . Comparison: The sulfonamide group enhances acidity (pKa ~3.5), whereas the ethanol group in the target compound may result in a higher pKa (~8–10) .

Physicochemical Properties

Property Target Compound 1-(1H-Benzo[d]imidazol-2-yl)ethanol Hoechst 33258
Molecular Formula C16H14N4O C9H10N2O C25H24N6O
Solubility (H2O) Moderate High Low
pKa (Predicted) ~8.5 ~9.0 ~3.5 (sulfonamide)
UV-Vis λmax (nm) 280, 340 265 352, 461

The ethanol group improves water solubility relative to Hoechst derivatives, which rely on polar sulfonamide or phenol groups for solubility .

Biological Activity

1-(1H,1'H-[2,5'-Bibenzo[d]imidazol]-2'-yl)ethanol is a complex organic compound belonging to the class of imidazole derivatives. Its unique structure, characterized by a bibenzo[d]imidazole moiety linked to an ethanol group, suggests potential biological activities that merit further investigation. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C16_{16}H14_{14}N4_{4}O
  • Molecular Weight : 278.31 g/mol
  • CAS Number : 519017-28-8

The rigid and planar structure of the bibenzo[d]imidazole framework is conducive to interactions with various biological targets, making it an interesting candidate for drug development.

The biological activity of this compound can be attributed to several mechanisms:

  • Antimicrobial Activity : Compounds with imidazole rings often exhibit significant antimicrobial properties. Preliminary studies suggest that this compound may inhibit the growth of both Gram-positive and Gram-negative bacteria .
  • Antioxidant Properties : The compound's structure may confer antioxidant capabilities, potentially allowing it to scavenge free radicals and protect cellular components from oxidative damage .
  • Interaction with Biological Macromolecules : Interaction studies using techniques such as molecular docking are essential for understanding how this compound interacts with proteins and nucleic acids. These interactions could elucidate its mechanism of action and therapeutic potential.

Case Studies and Research Findings

Recent studies have highlighted the biological relevance of imidazole derivatives similar to this compound. For instance:

  • Antibacterial Studies : A study investigating palladium bis(benzimidazol-2-ylidene) complexes demonstrated significant antibacterial activity against various microorganisms. Such findings support the potential for this compound to exhibit similar effects .
  • Antioxidant Activity Assessment : The DPPH assay has been frequently used to evaluate the antioxidant properties of compounds. Future studies should employ this method to quantify the antioxidant capacity of this compound .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds is beneficial:

Compound NameStructure TypeUnique Features
1H-benzimidazoleSingle imidazole ringWidely studied for antifungal activity
4-(4-fluorophenyl)-1H-imidazoleFluorinated imidazoleIncreased potency against cancer cell lines
3-(trifluoromethyl)-1H-benzimidazoleTrifluoromethyl-substitutedImproved metabolic stability

The dual aromatic system and hydroxyl functionalization in this compound may confer distinct pharmacological properties compared to simpler analogs .

Q & A

Q. What are the established synthetic routes for 1-(1H,1'H-[2,5'-Bibenzo[d]imidazol]-2'-yl)ethanol, and what are their yields?

The compound is synthesized via condensation reactions involving benzimidazole precursors. A common method involves refluxing benzene-1,2-diamine with lactic acid in HCl, followed by neutralization with ammonia to yield the product (70% yield) . Alternative pathways include Claisen-Schmidt condensation of 2-acetyl benzimidazole with aldehydes in ethanol/water under basic conditions . Key parameters include reaction time (6–10 hours), solvent choice (ethanol, DMF), and purification via recrystallization.

Q. How is the structural characterization of this compound performed?

Characterization employs:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR confirm the ethanol moiety and benzimidazole ring system .
  • Mass spectrometry : High-resolution mass spectrometry (HRMS) using Orbitrap instruments validates the molecular formula (C9_9H10_{10}N2_2O) .
  • HPLC : Purity assessment (>95%) via reverse-phase chromatography .

Q. What preliminary biological activities have been reported for this compound?

Initial screens indicate:

  • Antitumor potential : Derivatives inhibit tumor cell lines (e.g., HepG2, MCF-7) via DNA intercalation or topoisomerase inhibition .
  • Anti-inflammatory activity : Suppression of COX-2 and TNF-α in murine models .
  • Antimicrobial effects : Moderate activity against Gram-positive bacteria (MIC: 8–32 µg/mL) .

Advanced Research Questions

Q. How do structural modifications influence its pharmacological activity?

Structure-activity relationship (SAR) studies reveal:

  • Ethanol moiety : Critical for solubility and hydrogen bonding with targets (e.g., V-ATPase in cancer cells) .
  • Benzimidazole substitution : Electron-withdrawing groups (e.g., nitro) enhance antitumor potency but reduce bioavailability .
  • Bisbenzimidazole derivatives : Exhibit improved DNA minor-groove binding, as seen in Hoechst 33258 analogs .

Q. What molecular mechanisms underlie its interaction with biological targets?

  • V-ATPase inhibition : Bisbenzimidazole derivatives disrupt lysosomal pH regulation, inducing apoptosis in cancer cells .
  • DNA interaction : Fluorescence quenching assays demonstrate intercalation into AT-rich regions, validated via molecular docking .
  • Enzyme inhibition : Competitive binding to COX-2 active site (IC50_{50}: 1.2 µM) confirmed by kinetic assays .

Q. How can data contradictions in biological efficacy be resolved?

Discrepancies in reported IC50_{50} values (e.g., 1.2–15 µM for COX-2) arise from:

  • Assay variability : Cell-free vs. cell-based systems (e.g., purified enzyme vs. RAW 264.7 macrophages) .
  • Solubility limitations : Poor aqueous solubility (logP = 2.1) may understate in vitro activity .
  • Metabolic stability : Hepatic microsome studies show rapid Phase I oxidation (t1/2_{1/2} < 30 min) .

Q. What advanced methodologies are used to study its coordination chemistry?

The compound forms 2D coordination polymers with Cd(II) ions, characterized by:

  • X-ray crystallography : Reveals octahedral geometry with 2,5-furandicarboxylate linkers .
  • DFT calculations : Predict electronic transitions (λ = 320–400 nm) consistent with UV-Vis spectra .

Methodological Guidance

Q. How to optimize synthetic yield for scale-up?

  • Catalyst screening : TBAB (tetrabutylammonium bromide) improves propargylation efficiency (85% yield) .
  • Solvent optimization : DMF > ethanol for sterically hindered substrates .
  • Purification : Flash chromatography (CHCl3_3:MeOH = 7:3) enhances purity to >98% .

Q. What strategies mitigate poor aqueous solubility in biological assays?

  • Prodrug design : Phosphate ester derivatives increase solubility 10-fold .
  • Nanoformulation : PEGylated liposomes improve tumor accumulation (AUC: 2.5× increase) .

Q. How to validate target engagement in cellular models?

  • Fluorescent probes : FITC-labeled analogs localize to lysosomes in confocal microscopy .
  • SPR biosensing : Direct binding to DNA (Kd_d = 120 nM) quantified via surface plasmon resonance .

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